molecular formula C15H27NO3 B6641796 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone

2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6641796
M. Wt: 269.38 g/mol
InChI Key: VYZFKPSOJXSROZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone is a complex organic compound that features a cyclohexyl group, a pyrrolidine ring, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone likely involves multiple steps, including the formation of the cyclohexyl and pyrrolidine rings, followed by the introduction of hydroxyl groups. Typical reaction conditions might include:

    Cyclohexyl group formation: Catalytic hydrogenation of benzene or cyclohexene.

    Pyrrolidine ring synthesis: Cyclization of appropriate amine precursors.

    Hydroxyl group introduction: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve:

    Continuous flow reactors: For efficient and consistent production.

    Catalysts and solvents: To enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Solvents: Dichloromethane, ethanol, water.

Major Products

    Oxidation products: Ketones or aldehydes.

    Reduction products: Alcohols.

    Substitution products: Ethers or esters, depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways involving hydroxylated compounds.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the production of specialized materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone would depend on its specific application. Generally, it might interact with molecular targets through:

    Hydrogen bonding: Due to the presence of hydroxyl groups.

    Hydrophobic interactions: Involving the cyclohexyl and pyrrolidine rings.

    Enzyme inhibition or activation: If used in a biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone: Similar structure with a different side chain.

    2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)piperidin-1-yl]ethanone: Similar structure with a piperidine ring instead of pyrrolidine.

Uniqueness

2-(1-Hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-1-[2-(2-hydroxypropyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-12(17)10-13-6-5-9-16(13)14(18)11-15(19)7-3-2-4-8-15/h12-13,17,19H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFKPSOJXSROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCN1C(=O)CC2(CCCCC2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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